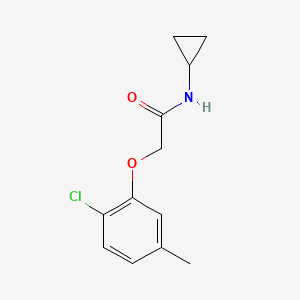![molecular formula C12H10F3N3OS B5635908 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide is a compound that features an imidazole ring, a trifluorophenyl group, and a sulfanylacetamide linkage. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal and ammonia.
Introduction of the Methyl Group: Methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the methylated imidazole with a suitable thiol compound.
Formation of the Acetamide Linkage: The final step involves the reaction of the sulfanyl-imidazole derivative with 2,3,4-trifluoroaniline under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 1-Methyl-2-trichloroacetylimidazole
- (1-Methyl-1H-imidazol-4-yl)methanol
Uniqueness
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide is unique due to its combination of an imidazole ring, a trifluorophenyl group, and a sulfanylacetamide linkage, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-18-5-4-16-12(18)20-6-9(19)17-8-3-2-7(13)10(14)11(8)15/h2-5H,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTMEFHNLPIUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5635825.png)
![[(3aS,9bS)-2-(4,6-dimethylpyrimidin-2-yl)-7-methoxy-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B5635837.png)
![1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5635839.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5635847.png)
![2-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}pyrimidine-5-carboxamide](/img/structure/B5635853.png)

![6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline](/img/structure/B5635873.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5635878.png)
![4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)


![[3-[2-(2-Fluorophenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B5635917.png)
![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)

